molecular formula C14H21N3O B7548975 N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

货号 B7548975
分子量: 247.34 g/mol
InChI 键: INRQTIVCFDDBII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. CPI-455 belongs to the class of indazole carboxamide compounds that have been shown to have potent anti-cancer properties.

作用机制

N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is an epigenetic regulator that plays a key role in the development and progression of various types of cancer. Inhibition of LSD1 by N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide leads to the accumulation of histone methylation marks, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor angiogenesis and metastasis.

实验室实验的优点和局限性

One advantage of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is its high potency and specificity for LSD1 inhibition, which makes it a valuable tool for studying the role of LSD1 in cancer biology. However, one limitation of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

未来方向

There are several potential future directions for the development of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide and other LSD1 inhibitors. One area of interest is the exploration of combination therapies that target multiple epigenetic regulators, as well as other signaling pathways that are dysregulated in cancer. Another potential direction is the development of more potent and selective LSD1 inhibitors that can overcome some of the limitations of current compounds. Finally, there is a need for further studies to elucidate the mechanisms of action of LSD1 inhibitors and to identify biomarkers that can be used to predict patient response to therapy.

合成方法

The synthesis of N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves the reaction of 3-cyclopentyl-1H-indazole-5-carboxylic acid with methylamine and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.

科学研究应用

N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N~3~-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has also been shown to be effective in reducing tumor growth in mouse models of breast and lung cancer.

属性

IUPAC Name

N-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-9-6-7-12-11(8-9)13(17-16-12)14(18)15-10-4-2-3-5-10/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRQTIVCFDDBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NN2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。